

Application Note: Spectrophotometric Determination of Ethyl Dimethyldithiocarbamate

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Compound of Interest

Compound Name: Carbamic acid, dimethyldithio-, ethyl ester

CAS No.: 617-38-9

Cat. No.: B13805731

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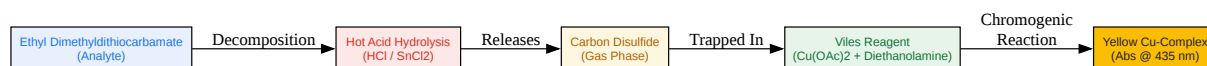
Introduction & Principle

The determination of alkyl dithiocarbamate esters requires the cleavage of the dithiocarbamate moiety to release measurable species.[2] This method relies on the acid-catalyzed hydrolysis of ethyl dimethyldithiocarbamate to release carbon disulfide (CS₂).[2] The evolved CS₂ is purged into a chromogenic absorption solution containing Copper(II) acetate and Diethanolamine (Viles Reagent).[2]

Reaction Mechanism[2][3]

- **Hydrolysis:** The ethyl dimethyldithiocarbamate ester is hydrolyzed in hot acid (HCl/SnCl₂) to release carbon disulfide (CS₂) and the corresponding amine.[2]
- **Complexation:** The liberated CS₂ reacts with the amine (diethanolamine) and Copper(II) in the absorption trap to form a stable, yellow-colored copper-dithiocarbamate complex (Cu(DTC)₂ type).[2]
- **Quantification:** The absorbance of the yellow complex is measured at 435 nm.[2]

Mechanistic Pathway (Graphviz)[2]



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Caption: Reaction pathway converting the non-reactive ester into a measurable copper complex via CS₂ evolution.

Materials & Reagents

All reagents must be Analytical Grade (ACS) or higher.

Reagents

- Hydrolysis Acid: 4N Hydrochloric Acid (HCl).[2]
- Stannous Chloride (SnCl₂): Added to the acid to prevent oxidation of the dithiocarbamate to non-CS₂ generating species (e.g., disulfides).[2]
- Lead Acetate Solution (10%): Used in the scrubber trap to remove Hydrogen Sulfide (H₂S) interferences.[2]
- Viles (Color) Reagent:
 - Dissolve 0.05 g Copper(II) Acetate Monohydrate in 25 mL Ethanol.
 - Dissolve 5 g Diethanolamine in 25 mL Ethanol.
 - Mix the two solutions and dilute to 100 mL with Ethanol. Prepare fresh daily.
- Standard: Pure Ethyl Dimethyldithiocarbamate (for calibration) OR Carbon Disulfide (if molar equivalent calibration is preferred).[2]

Equipment

- Spectrophotometer: Capable of reading at 435 nm with 1 cm quartz cuvettes.[2]

- Decomposition-Absorption Train: A vertical setup consisting of:
 - Reaction Flask (3-neck, 250 mL) with heating mantle.
 - Reflux Condenser (to keep acid vapors out of traps).[2]
 - H₂S Scrubber Trap (containing Lead Acetate).[2]
 - Absorption Trap (containing Viles Reagent).[2]
 - Vacuum source/Pump (to draw air through the system).[2]

Experimental Protocol

System Setup

Connect the apparatus in series: Air Inlet -> Reaction Flask -> Condenser -> H₂S Scrubber -> Absorption Trap -> Vacuum Pump.[2]

- Critical: Ensure all joints are greased and gas-tight.[2] Leaks will result in CS₂ loss and low recovery.[2]

Sample Preparation[2][3][4][5]

- Weigh accurately 10–50 mg of the sample (depending on expected concentration) into the Reaction Flask.
- Add 20 mL of Ethanol to dissolve the organic ester.[2]

Hydrolysis & Extraction[2]

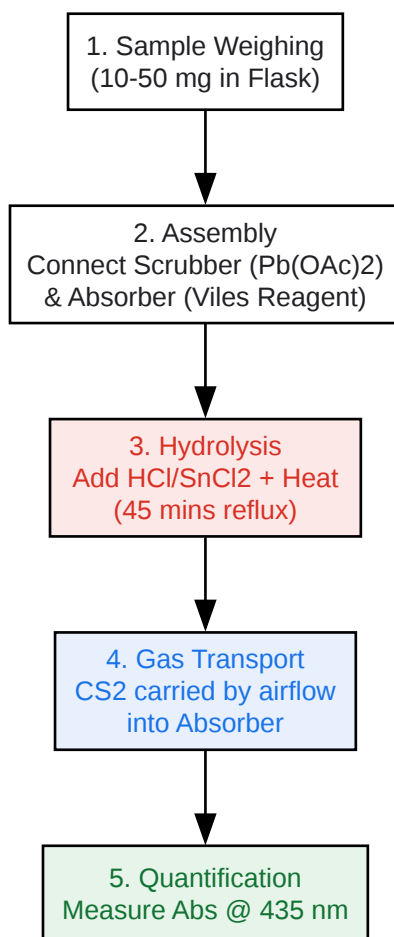
- Add 50 mL of Hydrolysis Acid (4N HCl containing 100 mg SnCl₂) to the reaction flask.
- Immediately connect the flask to the condenser train.[2]
- Fill the H₂S Scrubber with 10 mL of Lead Acetate solution.[2]
- Fill the Absorption Trap with 15.0 mL of Viles Reagent.
- Start the vacuum pump to maintain a steady air flow (approx. 100 bubbles/minute).

- Heat the reaction flask to a gentle boil (reflux) for 45 minutes.
 - Why: Boiling drives the hydrolysis equilibrium forward and purges the CS₂ gas into the trap.[\[2\]](#)

Measurement[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Disconnect the Absorption Trap.[\[2\]](#)
- Transfer the yellow solution to a 25 mL volumetric flask. Rinse the trap with ethanol and add washings to the flask.[\[2\]](#) Make up to volume with ethanol.[\[2\]](#)[\[3\]](#)
- Allow the solution to stand for 15 minutes to ensure color stability.
- Measure Absorbance at 435 nm against a reagent blank (Viles reagent processed through the system without sample).

Experimental Workflow (Graphviz)



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Caption: Step-by-step workflow for the CS₂ evolution and spectrophotometric quantification.

Data Analysis & Validation

Calculation

Calculate the concentration using the Beer-Lambert Law or a Calibration Curve.[2]

Convert CS₂ equivalents back to Ethyl Dimethyldithiocarbamate using the molecular weight ratio:

[2]

Method Validation Parameters (Typical)

Parameter	Specification	Notes
Linearity Range	2 – 50 µg/mL (as CS ₂)	R ² > 0.995
LOD / LOQ	~0.5 µg/mL / 1.5 µg/mL	Dependent on trap volume
Recovery	85% – 105%	Critical check for leaks
Precision (RSD)	< 5.0%	Intra-day

Interference Management[2][3]

- H₂S Interference: Sulfides will turn the copper reagent black/brown.[2] The Lead Acetate scrubber removes this effectively.[2]
- Other Dithiocarbamates: This method is non-selective for the alkyl group.[2] It detects total dithiocarbamate content.[2][3][4] If multiple dithiocarbamates are present, separation (HPLC) is required prior to analysis.[2]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Recovery	System Leak	Check all ground glass joints; use silicone grease.[2]
Low Recovery	Incomplete Hydrolysis	Increase boiling time or acid concentration.[2]
Dark/Muddy Color	H ₂ S Breakthrough	Refresh Lead Acetate solution in the scrubber.[2]
High Blank	Contaminated Glassware	Acid wash all glassware; CS ₂ sticks to grease.[2]

References

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